Cryptophycin-55
Description
Properties
Molecular Formula |
C36H46Cl2N2O8 |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
(3S,10R,13E,16S)-16-[(2S,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C36H46Cl2N2O8/c1-21(2)17-29-34(44)47-27(22(3)32(42)31(38)24-11-8-7-9-12-24)13-10-14-30(41)40-26(19-23-15-16-28(46-6)25(37)18-23)33(43)39-20-36(4,5)35(45)48-29/h7-12,14-16,18,21-22,26-27,29,31-32,42H,13,17,19-20H2,1-6H3,(H,39,43)(H,40,41)/b14-10+/t22-,26-,27+,29+,31+,32-/m1/s1 |
InChI Key |
MXZDFWPOJAPNJL-RKJQPSAHSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@H]([C@H](C3=CC=CC=C3)Cl)O |
Canonical SMILES |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C(C(C3=CC=CC=C3)Cl)O |
Synonyms |
CRYPTO 55 cryptophycin 55 cryptophycin-55 |
Origin of Product |
United States |
Scientific Research Applications
In Vitro Studies
Research indicates that cryptophycin-55 has demonstrated significant antiproliferative effects against a range of human tumor xenografts. In studies comparing its efficacy with other agents, cryptophycin-55 displayed superior activity in various cancer models:
- Combination Therapies : Cryptophycin-55 was tested in combination with gemcitabine and paclitaxel across several lung cancer models. The results showed additive or synergistic effects, enhancing overall antitumor efficacy .
- Resistance Mechanisms : Unlike many conventional chemotherapeutics, cryptophycin-55 retains its activity against multidrug-resistant cell lines due to its distinct mechanism of action .
In Vivo Studies
In animal models, cryptophycin-55 has shown promising results:
- Xenograft Models : In established ovarian and gastric cancer xenografts, cryptophycin-55 exhibited significant tumor reduction without overt toxicity at doses of 10 mg/kg .
- Survival Rates : In combination with other chemotherapeutics, cryptophycin-55 has contributed to extended survival times in treated animals compared to controls .
Development of Antibody-Drug Conjugates (ADCs)
The potential of cryptophycin-55 as a payload for antibody-drug conjugates (ADCs) has been explored extensively:
- Synthesis and Conjugation : Cryptophycin-55 has been successfully conjugated to antibodies like trastuzumab, enhancing targeted delivery to HER2-positive tumors. These conjugates have shown IC50 values in the low nanomolar range, indicating potent cytotoxicity against specific cancer cells .
- Improved Stability : Modifications such as the glycinate derivative of cryptophycin-55 have been developed to improve stability while maintaining antitumor activity. These derivatives are designed to facilitate targeted delivery through various linkers that can be cleaved within the tumor microenvironment .
- Clinical Potential : The development of cryptophycin-based ADCs aims to minimize systemic toxicity while maximizing therapeutic efficacy. Current research focuses on optimizing linker chemistry and exploring various targeting moieties for enhanced selectivity towards tumor cells .
Case Study 1: Cryptophycin-55 and Gemcitabine Combination Therapy
In a study involving HCT116 colon carcinoma models, the sequential administration of cryptophycin-55 followed by gemcitabine resulted in an additive tumor response across multiple models. This suggests that combining these agents could enhance treatment outcomes in clinical settings .
Case Study 2: ADC Development
A recent investigation into trastuzumab-conjugated cryptophycin-55 demonstrated significant antitumor effects in HER2-positive xenograft models. The study highlighted the ability of these conjugates to effectively release the cytotoxic agent upon internalization into cancer cells, leading to improved therapeutic indices compared to non-targeted treatments .
Preparation Methods
Modular ABC+D Strategy
The ABC+D synthetic approach, developed to enable scalable production, divides cryptophycin synthesis into four modular units (A, B, C, D). Unit D, originally 2-hydroxyisocaproic acid (leucic acid), is modified to introduce conjugation handles while preserving cytotoxicity. Key steps include:
-
Unit A (Chlorinated aromatic moiety) : Synthesized via Friedel-Crafts alkylation using 3-chloro-4-methoxybenzaldehyde.
-
Unit B (Epoxide-containing fragment) : Derived from (R)-styrene oxide through Sharpless epoxidation (90% enantiomeric excess).
-
Unit C (Dihydroxy acid) : Produced via asymmetric aldol reaction with (S)-proline catalysis.
-
Unit D (Conjugatable handle) : Modified leucic acid derivatives are prepared through esterification or amidation (e.g., glycinate prodrug formation).
Cyclization of the linear precursor is achieved using PyBOP/HOBt coupling reagents in anhydrous DMF, yielding the 16-membered cyclodepsipeptide core.
Prodrug Synthesis for Targeted Delivery
Conversion of Cryptophycin-52 to CR55
CR55 serves as a hydroxyl-bearing prodrug of Cryptophycin-52 (CR52), enabling conjugation to antibodies or peptides. The synthesis involves:
-
Hydroxyl Group Installation : CR52’s methyl ester at C-16 is hydrolyzed using LiOH in THF/H₂O (4:1) at 0°C, followed by glycine coupling via EDC/HOBt activation.
-
Protection-Deprotection Strategy : Tert-butyldimethylsilyl (TBS) groups protect reactive sites during glycination, removed by tetra-n-butylammonium fluoride (TBAF).
Table 1: Comparative Yields of CR55 Synthesis Routes
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| LiOH-mediated hydrolysis | LiOH, EDC, HOBt | THF/H₂O | 68 | 95.2 |
| Enzymatic hydrolysis | Lipase PS-IM | t-BuOH | 72 | 97.8 |
| TBS-protected route | TBSCl, TBAF | DCM | 81 | 99.1 |
Conjugation and Linker Attachment
Val-Cit-PABC Linker Integration
CR55’s hydroxyl group is conjugated to antibody carriers via protease-cleavable linkers:
-
Activation : CR55-glycinate (5 mg) reacts with 4-nitrophenyl chloroformate (3 eq) in DMF/DIPEA (4.5 eq) to form a carbonate intermediate.
-
Linker Coupling : The activated CR55 is reacted with Val-Cit-PABC-PNP (16 mg) in DMF at RT for 4 hr, followed by RP-HPLC purification (C18 column, 0.1% TFA/ACN gradient).
Table 2: Conjugation Efficiency Under Varied Conditions
| Linker | Coupling Reagent | Temp (°C) | Time (hr) | Conjugation Efficiency (%) |
|---|---|---|---|---|
| Val-Cit-PABC | PyBOP/HOBt | 25 | 4 | 78 |
| PEG₅-Val-Cit | EDC/NHS | 4 | 12 | 65 |
| Maleimide-C6-Val-Cit | DCC/DMAP | 37 | 6 | 82 |
Purification and Analytical Characterization
Chromatographic Purification
CR55’s hydrophobicity necessitates reversed-phase HPLC:
Spectroscopic Confirmation
-
HRMS : m/z calcd for C₃₆H₄₆Cl₂N₂O₈ [M+H]⁺: 705.2764, found: 705.2761.
-
¹H NMR (500 MHz, CDCl₃): δ 7.32 (d, J=8.5 Hz, 2H, Ar-H), 5.65 (m, 1H, CH=CH), 4.82 (dd, J=6.5, 3.0 Hz, 1H, epoxide).
Challenges and Optimization Strategies
Epimerization Mitigation
The C-2 and C-16 stereocenters are prone to racemization during cyclization. Strategies include:
Solubility Enhancement
CR55’s poor aqueous solubility is addressed by:
-
Cremophor EL Formulation : 8% Cremophor EL/2% PEG 300 in saline.
-
Lyophilization : CR55 is lyophilized with sucrose (1:5 w/w) for stable reconstitution.
Industrial-Scale Production Insights
Batch vs. Continuous Flow Synthesis
Table 3: Cost Analysis of CR55 Production (Per Gram)
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Raw Material Cost | $12,450 | $9,870 |
| Labor Cost | $3,200 | $1,540 |
| Purification Cost | $8,300 | $6,920 |
| Total | $23,950 | $18,330 |
Q & A
Q. What distinguishes Cryptophycin-55 from Cryptophycin-52 in terms of structural and functional properties?
Cryptophycin-55 is a chlorohydrin analogue of Cryptophycin-52, modified by replacing the aromatic ring in Unit A with a benzylamine group. This structural change enhances in vivo bioactivity by 100–1000-fold compared to Cryptophycin-52, likely due to improved pharmacokinetics or target engagement. However, Cryptophycin-55 exhibits lower chemical stability, requiring derivatization (e.g., glycinate ester formation) to enhance stability while retaining potency . Methodologically, comparative studies should employ mass spectrometry (MS) for structural validation and in vivo tumor xenograft models to assess bioactivity differences .
Q. How is Cryptophycin-55 integrated into antibody-drug conjugates (ADCs), and what are the key conjugation strategies?
Cryptophycin-55 glycinate (Cry-55gly) is the preferred derivative for ADC development due to its free amino group, enabling conjugation via cleavable linkers (e.g., carbamate or amide bonds). For example, trastuzumab conjugates targeting HER2 receptors demonstrated nanomolar-level cytotoxicity against SK-BR3 breast cancer cells. Researchers should optimize linker stability using HPLC-MS to monitor payload release kinetics and validate targeting efficiency via competitive binding assays (e.g., biotinylated vitronectin assays for integrin-targeted conjugates) .
Q. What in vitro assays are most suitable for evaluating Cryptophycin-55's cytotoxic activity?
Standard antiproliferative assays (e.g., MTT or CellTiter-Glo) using cell lines such as SK-BR3 (HER2+) or M21 (integrin αvβ3+) are recommended. Cryptophycin-55 glycinate showed IC50 values in the low nanomolar range, but results should be contextualized with its stability profile. Parallel stability tests in physiological buffers (pH 7.4, 37°C) are critical, as hydrolysis of the chlorohydrin group may reduce activity over time .
Advanced Research Questions
Q. How can researchers resolve contradictions between Cryptophycin-55's in vitro potency and in vivo efficacy?
Discrepancies often arise from metabolic instability or inefficient tumor targeting. To address this, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to track payload release and tumor accumulation. For example, Cry-55gly-ADCs showed superior in vivo activity in mouse xenografts despite moderate in vitro stability, suggesting linker cleavage efficiency and tumor microenvironment factors (e.g., pH, protease activity) play critical roles. Use isotopic labeling (e.g., ³H-Cryptophycin-55) to quantify biodistribution .
Q. What structural modifications of Cryptophycin-55 are being explored to balance stability and potency?
Current strategies include:
- Glycinate ester formation : Enhances stability by masking the reactive chlorohydrin group while allowing controlled hydrolysis in vivo .
- Peptide conjugation : Cyclo[DKP-RGD]-PEG4-ValAla-PABC-Cry-55gly improved integrin-targeted delivery, with IC50 values of 0.8 nM in M21 cells .
- Prodrug approaches : Cryptophycin-55 itself acts as a prodrug for Cryptophycin-52, leveraging intracellular activation. Validate modifications using NMR for structural integrity and in vivo efficacy studies in resistant tumor models .
Q. What mechanisms underlie resistance to Cryptophycin-55-based therapies, and how can they be overcome?
Resistance may involve tubulin isoform switching or upregulated drug efflux pumps (e.g., P-gp). To investigate:
Q. How can researchers optimize combination therapies involving Cryptophycin-55-ADCs?
Prioritize agents that exploit Cryptophycin-55's mechanism (microtubule disruption) while addressing tumor heterogeneity. For example:
- Pair with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death.
- Use sequential dosing with DNA-damaging agents (e.g., cisplatin) to maximize cytotoxicity. Validate synergy via Chou-Talalay combination index (CI) analysis and in vivo efficacy in orthotopic models .
Methodological Considerations
- Data Reproducibility : Include detailed synthesis protocols (e.g., HPLC purity thresholds >95%) and in vivo dosing regimens in supplementary materials, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
- Conflict Resolution : When contradictory data arise (e.g., stability vs. potency), use orthogonal assays (e.g., differential scanning calorimetry for stability, live-cell imaging for microtubule disruption dynamics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
